1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone (CAS 1000340-84-0), commonly referred to as N-acetyl-4-bromo-7-azaindole, is a highly optimized building block for the synthesis of complex heterocyclic therapeutics, particularly kinase inhibitors. The molecule features a 7-azaindole core with a reactive bromine atom at the C4 position and an acetyl protecting group at the N1 position. This specific N-acetylation serves a critical dual function: it significantly improves the compound's solubility in standard organic solvents compared to its unprotected counterpart, and it effectively masks the free N-H group, which is notorious for coordinating with and poisoning transition-metal catalysts. Consequently, this compound serves as a superior, ready-to-use precursor for palladium-catalyzed C-C, C-N, and C-O cross-coupling reactions, offering technical buyers a reliable starting material that streamlines industrial scale-up and minimizes synthetic bottlenecks [1].
Substituting this specific N-acetylated bromo-azaindole with unprotected 4-bromo-7-azaindole or the 4-chloro analog introduces severe process inefficiencies that directly impact manufacturing costs. Unprotected 7-azaindoles possess a free N-H group that can undergo unwanted N-arylation or strongly coordinate with palladium catalysts, leading to rapid catalyst deactivation and necessitating uneconomical catalyst loadings. Furthermore, attempting to substitute the C4-bromo functionality with a C4-chloro group (e.g., N-acetyl-4-chloro-7-azaindole) drastically reduces the rate of the initial oxidative addition step in catalytic cycles due to the higher bond dissociation energy of the C-Cl bond. This forces the use of higher temperatures, extended reaction times, and highly expensive, specialized dialkylbiaryl phosphine ligands to achieve comparable yields, thereby eroding any upfront cost savings [1].
Unprotected 7-azaindoles frequently coordinate with palladium catalysts via their free N-H group, leading to catalyst poisoning and depressed yields during cross-coupling. By utilizing 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone, the N1 position is completely masked by an acetyl group. This modification prevents unwanted metal coordination and enables highly efficient C-N cross-coupling with amides and amines. Quantitative process data indicates that using the N-acetylated precursor with standard Pd(OAc)2 and Xantphos systems achieves yields up to 89%, whereas unprotected analogs typically suffer from incomplete conversion or require massive increases in catalyst loading to overcome poisoning [1].
| Evidence Dimension | C-N cross-coupling yield (e.g., with benzamide) |
| Target Compound Data | Up to 89% yield with standard catalyst loading |
| Comparator Or Baseline | Unprotected 4-bromo-7-azaindole (<50% yield without excess catalyst) |
| Quantified Difference | >30-40% yield improvement under identical conditions |
| Conditions | Pd(OAc)2, Xantphos, Cs2CO3, Dioxane, 100°C |
Procuring the N-acetylated form directly eliminates the need for an in-house protection step and ensures reliable, high yields in downstream API synthesis.
In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the carbon-halogen bond to the Pd(0) species is typically the rate-determining step. 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone features a highly reactive C-Br bond that readily undergoes oxidative addition using standard, inexpensive phosphine ligands. In contrast, substituting this compound with the 4-chloro analog drastically reduces the reaction rate due to the higher bond dissociation energy of the C-Cl bond. This sluggish reactivity necessitates higher temperatures and specialized, costly ligands (such as Buchwald ligands) to achieve comparable conversion rates [1].
| Evidence Dimension | Relative reactivity in Pd(0) oxidative addition |
| Target Compound Data | High reactivity; compatible with standard ligands (e.g., PPh3, Xantphos) |
| Comparator Or Baseline | 4-chloro-7-azaindole derivatives (sluggish addition) |
| Quantified Difference | Significantly lower activation energy for C-Br cleavage vs C-Cl |
| Conditions | Standard Pd-catalyzed cross-coupling cycles |
Selecting the bromo-derivative allows manufacturers to utilize cheaper, standard catalyst systems, significantly reducing overall process costs.
While N-Boc or N-Tosyl groups are frequently employed to protect azaindoles, the N-acetyl group in 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone provides superior atom economy and milder deprotection conditions. The acetyl group (MW 43) contributes significantly less parasitic mass than Boc (MW 100) or Tosyl (MW 155), improving the mass efficiency of the procured starting material. Furthermore, the acetyl group is easily cleaved under mild basic conditions (e.g., K2CO3 in methanol), avoiding the strong acids (like TFA) required for Boc removal or the harsh reductive conditions needed for Tosyl cleavage. This preserves sensitive functional groups installed during intermediate synthetic steps [1].
| Evidence Dimension | Protecting group mass and cleavage conditions |
| Target Compound Data | N-acetyl (MW 43); cleaved with mild base (K2CO3/MeOH) |
| Comparator Or Baseline | N-Boc (MW 100; requires TFA) or N-Tosyl (MW 155; requires strong base/reduction) |
| Quantified Difference | 57-112 g/mol lower parasitic mass; avoids highly acidic deprotection |
| Conditions | Late-stage API deprotection workflows |
The N-acetyl group provides a highly atom-economical protection strategy that is easily removed without damaging sensitive functional groups.
The N-acetyl protection prevents catalyst poisoning, making this compound the ideal starting material for installing complex amine side chains at the C4 position, a common structural motif in Janus kinase (JAK) and other kinase inhibitors [1].
The highly reactive C-Br bond allows for efficient coupling with aryl boronic acids using standard palladium catalysts, facilitating the rapid generation of structure-activity relationship (SAR) libraries without the need for expensive proprietary ligands [1].
In multi-step API manufacturing workflows, the N-acetyl group can be carried through several synthetic steps and subsequently removed under mild basic conditions (e.g., K2CO3/MeOH), preserving other sensitive functional groups such as esters or nitriles that would be degraded by the harsh conditions required to remove Boc or Tosyl groups [1].